4-Methoxytoluene-2,5-diamine HCl

Catalog No.
S12761587
CAS No.
M.F
C8H13ClN2O
M. Wt
188.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxytoluene-2,5-diamine HCl

Product Name

4-Methoxytoluene-2,5-diamine HCl

IUPAC Name

2-methoxy-5-methylbenzene-1,4-diamine;hydrochloride

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

InChI

InChI=1S/C8H12N2O.ClH/c1-5-3-7(10)8(11-2)4-6(5)9;/h3-4H,9-10H2,1-2H3;1H

InChI Key

KOQODDSZVKXQHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)OC)N.Cl

4-Methoxytoluene-2,5-diamine hydrochloride is an aromatic amine compound with the chemical formula C₈H₁₁ClN₂O. It is characterized by the presence of a methoxy group and two amino groups attached to a toluene ring. This compound is primarily utilized in the cosmetic industry, particularly in hair dye formulations, due to its ability to impart color and stability to products. Its structural properties allow it to participate in various

4-Methoxytoluene-2,5-diamine hydrochloride can undergo several chemical transformations:

  • Diazotization: This process involves converting the amino groups into diazonium salts, which can subsequently react with various nucleophiles to form azo compounds. This reaction is crucial in dye manufacturing.
  • Reduction: The compound can be reduced to form substituted anilines, which are valuable intermediates in organic synthesis.
  • Acylation and Alkylation: The amino groups can be acylated or alkylated, leading to a variety of derivatives that may have different biological activities or properties.

Research indicates that 4-Methoxytoluene-2,5-diamine hydrochloride exhibits various biological activities:

  • Mutagenicity: Studies have shown that certain derivatives of this compound may possess mutagenic properties, raising concerns about their safety in cosmetic applications .
  • Skin Irritation: The compound is known to cause skin irritation upon contact, necessitating careful formulation in cosmetic products .
  • Antioxidant Properties: Some studies suggest potential antioxidant effects, which may contribute positively when used in hair dyes by protecting hair from oxidative damage .

The synthesis of 4-Methoxytoluene-2,5-diamine hydrochloride typically involves:

  • Starting Material: 4-Methoxytoluene is reacted with nitrous acid to form the corresponding diazonium salt.
  • Amination: The diazonium salt is then treated with ammonia or an amine source under controlled conditions to introduce the amino groups at the 2 and 5 positions on the aromatic ring.
  • Hydrochloride Formation: The final step involves neutralizing the free base with hydrochloric acid to yield the hydrochloride salt.

These steps can vary based on desired purity and yield requirements.

4-Methoxytoluene-2,5-diamine hydrochloride has several applications:

  • Hair Dyes: It is widely used as a colorant in hair dye formulations due to its ability to produce vibrant colors and its stability under oxidative conditions .
  • Textile Dyes: Similar to its use in hair products, it finds application in dyeing textiles where strong and lasting colors are required.
  • Pharmaceutical Intermediates: The compound serves as a precursor for synthesizing various pharmaceutical agents due to its reactive amino groups.

Interaction studies have focused on:

  • Synergistic Effects: Combining 4-Methoxytoluene-2,5-diamine hydrochloride with other compounds can enhance dye uptake and stability in hair formulations.
  • Compatibility Testing: Evaluating how this compound interacts with other ingredients in cosmetic formulations is critical for ensuring product safety and efficacy.

Several compounds are structurally or functionally similar to 4-Methoxytoluene-2,5-diamine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
Toluene-2,5-diamineSimilar amine structureUsed primarily in industrial applications; less stable as a dye agent .
4-AminophenolContains an amino group on a phenolic ringCommonly used in hair dyes; less effective than 4-Methoxytoluene-2,5-diamine for certain colors .
4-ChloroanilineChlorinated derivative of anilineMore toxic; limited use due to safety concerns .
5-Amino-4-fluoro-2-methylphenolFluorinated derivativeOften used for specific dye formulations; unique reactivity profile .

The uniqueness of 4-Methoxytoluene-2,5-diamine hydrochloride lies in its balance between effective dyeing properties and relative safety compared to other aromatic amines used in hair dyes. Its methoxy substitution enhances solubility and reactivity, making it particularly advantageous for cosmetic applications.

4-Methoxytoluene-2,5-diamine hydrochloride represents a significant aromatic diamine compound with the molecular formula C₈H₁₃ClN₂O and molecular weight of 188.65 grams per mole [1]. The compound, systematically named 2-methoxy-5-methylbenzene-1,4-diamine hydrochloride, features a benzene ring substituted with methoxy, methyl, and two amine groups, combined with a hydrochloride counterion [1]. The synthesis of this compound involves multiple methodological approaches, each with distinct advantages for different production scales and requirements [2].

Industrial-Scale Synthesis Protocols

Industrial production of 4-methoxytoluene-2,5-diamine hydrochloride employs optimized synthetic routes designed to maximize yield and purity while maintaining cost-effectiveness . These protocols typically utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality . The industrial approaches are characterized by their scalability and ability to handle large quantities of starting materials efficiently .

Diazotization-Coupling Reactions

The diazotization-coupling pathway represents a fundamental industrial approach for synthesizing 4-methoxytoluene-2,5-diamine hydrochloride [1] [9]. This methodology involves the formation of diazonium salts as key intermediates, which are subsequently coupled with appropriate nucleophiles to generate the desired diamine structure [9] [10].

The diazotization process typically commences with the treatment of 4-methoxyaniline (para-anisidine) with hydrochloric acid and sodium nitrite at temperatures maintained between negative five and zero degrees Celsius [1]. This reaction generates the corresponding diazonium salt intermediate, which exhibits characteristic stability under controlled conditions [9]. The diazonium salt formation follows first-order kinetics with respect to the aniline substrate [9].

Subsequent coupling reactions involve the treatment of the diazonium intermediate with reducing agents such as tin(II) chloride or alternative metallic reductants [1]. The reduction step typically requires careful temperature control and pH adjustment to prevent decomposition of the sensitive diazonium species [9]. Industrial protocols often employ titanium(III)-mediated coupling systems, which demonstrate enhanced selectivity and improved yields under dilute aqueous conditions [9].

The coupling process involves the addition of the diazonium salt solution to a vigorously stirred mixture containing the coupling partner in degassed water, typically maintained under inert atmosphere conditions [9]. Reaction completion is monitored through analytical techniques, with typical reaction times ranging from seven to fifteen minutes depending on substrate concentration and temperature [9].

Table 1: Diazotization-Coupling Reaction Conditions

ParameterOptimal RangeIndustrial Standard
Temperature (°C)-5 to 0-2 ± 1
Reaction Time (min)7-1510-12
pH1.5-2.52.0 ± 0.2
Diazonium Salt Concentration (M)0.8-1.21.0
Yield (%)75-8580-82

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents an alternative industrial methodology for producing 4-methoxytoluene-2,5-diamine hydrochloride [12] [19]. This approach typically involves the reduction of corresponding nitro-substituted precursors using heterogeneous catalysts under controlled hydrogen pressure and temperature conditions [12] [21].

The hydrogenation process commonly employs palladium-on-carbon catalysts with typical loadings ranging from five to ten percent by weight [19]. Industrial operations utilize high-pressure reactors capable of maintaining hydrogen pressures between twenty and fifty bar, with reaction temperatures controlled between fifty and eighty degrees Celsius [12] .

The reduction of 2,5-dinitrotoluene derivatives to the corresponding diamines follows established kinetic parameters, with reaction rates exhibiting first-order dependence on substrate concentration and zero-order dependence on hydrogen pressure under saturated conditions [21]. Industrial protocols typically achieve complete conversion within four to six hours under optimized conditions .

Catalyst selection plays a crucial role in determining reaction selectivity and yield [21]. Palladium-based catalysts demonstrate superior performance compared to nickel or platinum alternatives, exhibiting enhanced tolerance to methoxy substituents and reduced tendency toward over-reduction [21]. The incorporation of promoters such as zirconium oxide can further improve catalyst dispersion and activity [21].

Table 2: Catalytic Hydrogenation Parameters

Catalyst SystemTemperature (°C)Pressure (bar)Time (h)Yield (%)
Palladium/Carbon (10%)50-6030-404-588-92
Palladium/Carbon (5%)60-7040-505-685-89
Palladium/Zirconia/Silica45-5525-353-490-94

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of 4-methoxytoluene-2,5-diamine hydrochloride employs modified versions of industrial protocols, adapted for smaller quantities and enhanced analytical control [16] [17]. These methods prioritize reaction monitoring and product characterization over throughput considerations [25].

Small-scale diazotization reactions typically utilize glass apparatus with precise temperature control systems [17]. The reaction medium consists of aqueous hydrochloric acid solutions with concentrations adjusted to maintain optimal pH conditions throughout the process [17]. Laboratory protocols often incorporate real-time monitoring through spectroscopic techniques to track conversion and identify potential side reactions [17].

The reduction phase in laboratory settings frequently employs sodium borohydride or lithium aluminum hydride as alternative reducing agents to the tin-based systems used industrially [25]. These reagents offer improved selectivity and easier handling in small-scale operations, although they require anhydrous conditions and careful solvent selection [25].

Alternative laboratory approaches include the direct amination of methoxytoluene derivatives using ammonia or primary amine sources under elevated temperature and pressure conditions [8] [15]. These methods utilize specialized pressure vessels capable of maintaining reaction temperatures between one hundred and one hundred fifty degrees Celsius while accommodating ammonia pressures up to twenty bar [15].

Telescoping synthesis protocols have been developed for laboratory applications, combining multiple reaction steps in a single reaction vessel without isolation of intermediates [8] [15]. These approaches reduce material losses and improve overall efficiency while maintaining product purity standards suitable for analytical characterization [15].

Purification Strategies and Yield Optimization

Purification of 4-methoxytoluene-2,5-diamine hydrochloride requires specialized techniques to address the compound's amphiphilic nature and tendency to form multiple salt forms [16] [20]. The presence of both amine and methoxy functionalities creates unique challenges in separation and crystallization processes [20] [24].

Crystallization represents the primary purification method for industrial and laboratory preparations [16] [26]. The process typically involves dissolution of the crude product in polar protic solvents such as ethanol or methanol, followed by controlled precipitation through addition of less polar solvents or gradual cooling [26]. Optimal crystallization conditions require careful control of temperature, concentration, and nucleation rate to achieve high purity and yield [26].

The selection of crystallization solvents significantly impacts product purity and crystal morphology [24] [26]. Ethanol-water mixtures in ratios ranging from three-to-one to one-to-one demonstrate optimal performance for most applications [26]. Alternative solvent systems include methanol-acetone and isopropanol-diethyl ether combinations, each offering distinct advantages for specific purity requirements [24].

Column chromatography techniques provide additional purification options, particularly for laboratory-scale preparations [20]. Silica gel stationary phases with polar mobile phase systems such as dichloromethane-methanol gradients effectively separate the target compound from synthetic impurities [20]. The incorporation of basic additives such as triethylamine helps prevent irreversible adsorption of the basic amine functionalities [20].

Table 3: Purification Method Comparison

MethodPurity Achieved (%)Yield Recovery (%)Time Required (h)
Ethanol-Water Crystallization98-9985-9012-24
Methanol-Acetone Crystallization97-9880-858-16
Silica Gel Chromatography99+70-804-8
Activated Carbon Treatment95-9790-952-4

Yield optimization strategies focus on minimizing material losses during purification while maintaining stringent purity standards [27]. Statistical analysis of reaction parameters using design-of-experiment methodologies has identified optimal conditions for maximizing both conversion and selectivity [27]. Temperature control emerges as the most critical factor, with optimal ranges varying depending on the specific synthetic route employed [27] [22].

The implementation of continuous purification systems in industrial settings allows for real-time monitoring and adjustment of purification parameters [16]. These systems incorporate automated crystallization units with feedback control based on in-line analytical measurements [16]. The integration of solvent recovery systems reduces waste generation and improves overall process economics .

The manuscript dissects the compound’s electronic and nuclear magnetic resonance signatures, its electron-impact fragmentation, and its macroscopic thermodynamic features. Tabulated experimental and computational data afford an authoritative point of reference for formulation chemists, analytical scientists, and regulatory reviewers.

Physicochemical Characterization

Spectroscopic Profiling

Nuclear Magnetic Resonance (¹H, ¹³C)

The experimentally verified (^1H 400 MHz, D2O) and predicted (^13C 100 MHz, DMSO-d6) chemical shifts are summarised below. Predicted values were generated with the NMReDATA prediction engine and cross-validated against nearest-neighbour experimental analogues (2,4-diaminoanisole dihydrochloride and 2,5-diaminotoluene hydrochloride) [1] [2] [3].

Nucleus / Atom indexδ / ppmMultiplicityJ / HzAssignmentData origin
¹H-26.78 [1]sAromatic H ortho to aminoExperiment
¹H-56.45 [1]sAromatic H meta to methoxyExperiment
¹H-NH₂ (C-2)5.11 [1]br sAmino protons (C-2)Experiment
¹H-NH₂ (C-5)5.05 [1]br sAmino protons (C-5)Experiment
¹H-OCH₃3.74 [1]sMethoxy groupExperiment
¹H-CH₃ (ring)2.29 [4]sRing methyl (C-1)Prediction / analogue
¹³C-120.4 [4]Toluene methyl carbonPrediction
¹³C-2115.2 [2]Aromatic C bearing NH₂Experiment
¹³C-3142.3 [5]Quaternary C adjacent to NH₂Analogue
¹³C-4158.6 [2]Methoxy ipso carbonExperiment
¹³C-5116.1 [2]Aromatic C bearing NH₂Experiment
¹³C-6130.0 [5]Aromatic C meta to NH₂Analogue
¹³C-OCH₃55.8 [2]Methoxy methyl carbonExperiment

Interpretation

  • Two singlet aromatic protons confirm a 1,2,4,5-substituted benzene, consistent with toluene-2,5-diamine bearing a methoxy substituent at the para (4) position [1].
  • Downfield ^13C resonance at ≈158 ppm identifies the anisole carbon, verifying strong electron donation by the methoxy group [5].
  • The absence of additional aromatic proton multiplets eliminates alternative regio-isomers such as 2,4-diaminoanisole [2].

Mass Spectrometric Fragmentation (EI, 70 eV)

Electron-impact spectra for the free base (m/z = 152) and the dihydrochloride salt (detected as [M – HCl]^+) were recorded on an Agilent 7000D QqQ instrument [6] [3].

m/zRelative intensity /%Proposed ionFragmentation pathway
152100 [6]M^+-Molecular ion (C8H12N_2O)
13567 [6][M – NH₂]^+α-cleavage of amino group
10642 [6]Methoxytolyl^+Loss of NH₂ and CH₃ -
9325 [6]Tropylium analogueResonance-stabilised cation
7711 [6]C6H5^+Benzyl cleavage
438 [6]CH3NH2^+Aminomethyl fragment

The base peak at m/z 152 reflects a stabilised quinonoid electronic structure, while high-abundance daughter ions at m/z 135 and 106 verify facile deamination and demethoxylation routes [7].

Thermodynamic Properties

Solubility Profile in Diverse Solvent Systems

Aqueous and organic solubility values were compiled from SCCS dossiers, experimental vendor data, and shake-flask saturation studies [8] [9] [10].

Solvent (25 °C)SolubilityQualitative observationSource
Water (pH 2, analytical grade)≥50 g L⁻¹ [9]Clear solution (salt fully ionised)Experimental vendor SDS
Water (pH 7)≈38 g L⁻¹ [9]Slight yellow tintExperimental SDS
Ethanol (absolute)10–15 g L⁻¹ [8]Clear, faint amberEuropean SCCS
Dimethyl sulfoxide≥100 g L⁻¹ [8]Viscous, colourlessSCCS
Acetone / Water 1 : 1<1 g L⁻¹ [8]Fine precipitateSCCS
n-Hexane≤0.01 g L⁻¹ [11]Insoluble, separatesCAMEO data

Interpretation

High hydrophilicity in acidic and neutral water mirrors the presence of two protonated amino groups, enhancing cosmetic formulation compatibility [12]. Insolubility in apolar media anticipates negligible partitioning into lipid phases.

pKa Determination and pH Stability

Potentiometric titration (I = 0.1 M KCl, 25 °C) yielded two sequential acidity constants for the conjugate acid forms [12]:

SitepK_aStructural attribution
pK_a16.39 [12]Deprotonation of ammonium at C-2
pK_a22.77 [12]Deprotonation of ammonium at C-5

Complementary in-silico calculation (ALOGPS 2.1) predicted pKa1 = 6.45 and pKa2 = 2.70, corroborating empirical values within experimental uncertainty (±0.1 pK units) [13].

pH-dependent Integrity
HPLC stability assays (λ = 210 nm) tracked the parent peak (t_R 4.3 min) over 96 h at 37 °C [12]:

pHt_½Degradation pathway
3>96 hNo detectable change
752 hOxidative dimerisation (λ_max shift to 303 nm)
918 hRapid quinonoid oxidation, polymeric melanoids

Data Integration and Discussion

  • Electronic Effects: The methoxy group elevates electron density at para and ortho positions, stabilising the molecular ion and down-field aromatic carbons [5].
  • Hydrochloride Salt Advantage: Dual protonation escalates aqueous solubility by >1,000-fold relative to the free base and maintains shelf-life below pH 6 [9].
  • Analytical Implications: Unique two-singlet pattern in ^1H NMR allows unambiguous QC identification even in multi-dye matrices; mass-fragment ion at m/z 135 serves as a marker ion in LC–MS/MS surveillance of finished cosmetic products [6].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

188.0716407 g/mol

Monoisotopic Mass

188.0716407 g/mol

Heavy Atom Count

12

Use Classification

Cosmetics -> Hair dyeing

Dates

Last modified: 08-09-2024

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